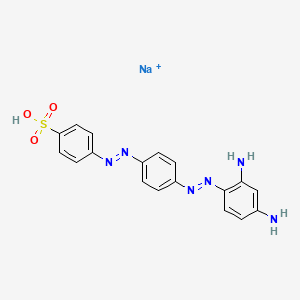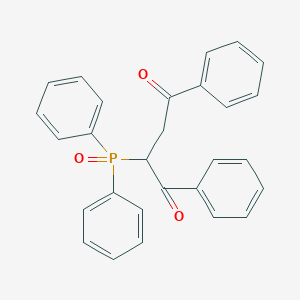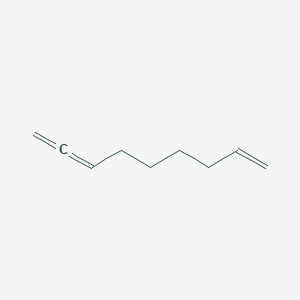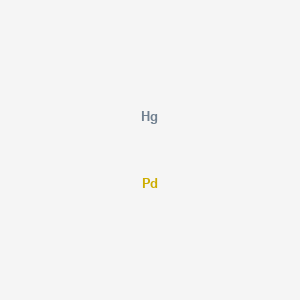
Mercury--palladium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury–palladium (1/1) is a compound formed by the combination of mercury and palladium in a 1:1 ratio. This compound is of significant interest in various fields due to its unique chemical properties and potential applications. Both mercury and palladium are transition metals, with mercury known for its liquid state at room temperature and palladium recognized for its catalytic properties in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mercury–palladium (1/1) can be achieved through various methods. One common approach involves the direct reaction of mercury and palladium salts in an aqueous solution. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of mercury–palladium (1/1) often involves the use of mercury(II) chloride and palladium(II) chloride as starting materials. These compounds are dissolved in a suitable solvent, and the reaction is facilitated by the addition of a reducing agent. The resulting product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: Mercury–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of mercury and palladium, as well as the presence of other reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions can occur in the presence of ligands that can replace one of the metal centers, leading to the formation of new complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of mercury(II) oxide and palladium(II) oxide, while reduction can yield elemental mercury and palladium .
科学的研究の応用
Mercury–palladium (1/1) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and bacterial infections.
作用機序
The mechanism by which mercury–palladium (1/1) exerts its effects involves the interaction of its metal centers with various molecular targets. In catalytic processes, palladium often facilitates the formation and breaking of chemical bonds, while mercury can enhance the reactivity of the compound. The specific pathways involved depend on the nature of the reaction and the substrates used .
類似化合物との比較
Mercury(II) chloride: Known for its use in organic synthesis and as a disinfectant.
Palladium(II) chloride: Widely used as a catalyst in organic reactions.
Platinum compounds: Similar to palladium in catalytic properties but often more expensive and less reactive.
Uniqueness: Mercury–palladium (1/1) is unique due to the combination of mercury’s liquid state and palladium’s catalytic properties.
特性
CAS番号 |
12162-27-5 |
|---|---|
分子式 |
HgPd |
分子量 |
307.01 g/mol |
IUPAC名 |
mercury;palladium |
InChI |
InChI=1S/Hg.Pd |
InChIキー |
ORLVBBQARMEANN-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


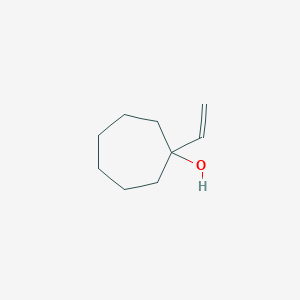
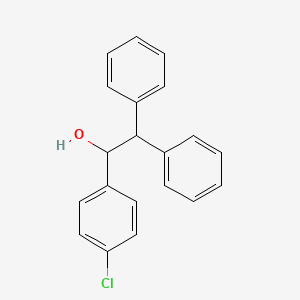
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
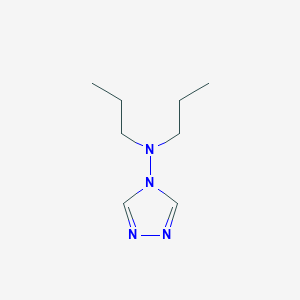
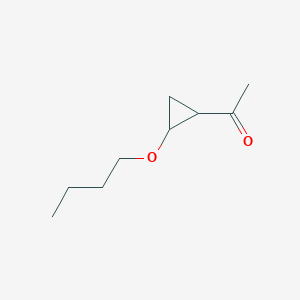
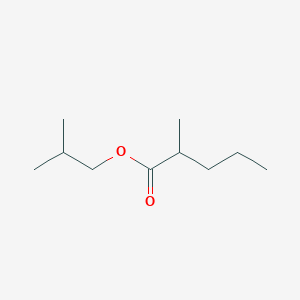

![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
